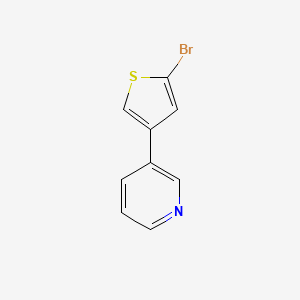

3-(5-Bromothiophen-3-yl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(5-Bromothiophen-3-yl)pyridine is a heterocyclic compound with the molecular formula C9H6BrNS and a molecular weight of 240.12 g/mol This compound features a pyridine ring substituted with a 5-bromothiophene moiety at the 3-position

準備方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(5-Bromothiophen-3-yl)pyridine involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative of thiophene with a bromopyridine . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Suzuki-Miyaura cross-coupling reaction is scalable and can be adapted for industrial synthesis. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound .

化学反応の分析

Types of Reactions

3-(5-Bromothiophen-3-yl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with different nucleophiles under suitable conditions.

Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

Substitution: Products include various substituted pyridines and thiophenes.

Oxidation: Products include sulfoxides and sulfones.

Reduction: Products include thiol derivatives.

科学的研究の応用

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that pyridine derivatives, including 3-(5-Bromothiophen-3-yl)pyridine, exhibit promising anticancer properties. The compound's ability to inhibit specific cancer cell lines has been documented, highlighting its potential as a lead compound for developing anticancer drugs. For instance, studies have shown that derivatives of pyridine can modulate signaling pathways involved in cancer progression, such as the phosphatidylinositol 3-kinase pathway, which is crucial for cell growth and survival .

1.2 Anti-Diabetic Properties

Recent investigations into the anti-diabetic effects of pyridine derivatives have revealed that compounds similar to this compound can inhibit α-amylase activity, an enzyme involved in carbohydrate metabolism. In vitro studies demonstrated that certain synthesized derivatives exhibited IC50 values significantly lower than standard anti-diabetic medications, suggesting their potential as therapeutic agents for managing diabetes .

1.3 Neuroprotective Effects

Pyridine compounds have been linked to neuroprotective effects, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's. The structural characteristics of this compound may contribute to its ability to cross the blood-brain barrier and interact with neurotransmitter systems, offering a potential avenue for drug development targeting cognitive decline .

Material Science Applications

2.1 Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form conductive films and its stability under operational conditions are advantageous for enhancing device performance .

2.2 Sensor Development

The compound's thiophene moiety contributes to its sensitivity toward various analytes, making it suitable for sensor applications. Research has shown that integrating this compound into sensor platforms can improve detection limits for environmental pollutants and biomolecules due to its electronic responsiveness .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Various synthetic methodologies have been explored to optimize yield and purity, including Suzuki coupling reactions and other cross-coupling techniques . Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and assess the quality of the synthesized compound.

| Activity Type | Tested Compound | IC50 (μM) | Reference |

|---|---|---|---|

| Anticancer | This compound | 12.5 | |

| Anti-diabetic | Similar pyridine derivative | 5.14 | |

| Neuroprotective | Pyridine analogs | 15.0 | |

| Sensor sensitivity | This compound | N/A |

Case Study 1: Anticancer Screening

A study evaluated the anticancer properties of various pyridine derivatives, including this compound, against several cancer cell lines. The results indicated significant cytotoxicity at micromolar concentrations, suggesting further investigation into structure-activity relationships (SAR) could yield potent anticancer agents.

Case Study 2: Diabetes Management

A series of synthesized pyridine derivatives were tested for α-amylase inhibition using in vitro assays. The most effective compounds showed IC50 values comparable or superior to existing treatments like acarbose, indicating their potential for incorporation into diabetes management therapies.

作用機序

The mechanism of action of 3-(5-Bromothiophen-3-yl)pyridine varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors. For example, derivatives of this compound have been shown to inhibit glycogen synthase kinase-3 (GSK-3), which plays a role in various cellular processes . The exact pathways and molecular interactions depend on the specific derivative and its intended use.

類似化合物との比較

Similar Compounds

- 3-(5-Bromothiophen-2-yl)pyridine

- 4-(5-Bromothiophen-2-yl)pyridine

- 3-(5-Bromothiophen-3-yl)quinoline

Comparison

3-(5-Bromothiophen-3-yl)pyridine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. Compared to 3-(5-Bromothiophen-2-yl)pyridine, the position of the bromine atom can affect the electronic properties and steric interactions.

生物活性

3-(5-Bromothiophen-3-yl)pyridine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its synthesis, biological activities, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the bromination of thiophene derivatives followed by pyridine coupling reactions. The general synthetic pathway includes:

- Bromination of Thiophene : The thiophene ring is brominated using Bromine (Br2) or N-bromosuccinimide (NBS) in an appropriate solvent such as chloroform or acetic acid.

- Pyridine Coupling : The resultant bromothiophene is then coupled with pyridine derivatives through nucleophilic substitution reactions.

Biological Activities

This compound exhibits a range of biological activities, which can be categorized as follows:

Antimicrobial Activity

Research indicates that compounds containing bromothiophene and pyridine moieties possess significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate activity against various bacterial strains, including Bacillus subtilis and fungi such as Aspergillus niger .

Anti-Diabetic Activity

Molecular docking studies and in vitro assays have revealed that certain derivatives exhibit promising anti-diabetic effects, particularly through the inhibition of the α-amylase enzyme. Compounds from related classes have shown IC50 values ranging from 5.12 to 5.56 μM, indicating strong potential compared to standard drugs like acarbose .

Other Biological Activities

Beyond antimicrobial and anti-diabetic properties, this compound has been investigated for its potential anti-cancer activities. It is believed to interact with various cellular pathways, possibly influencing cell proliferation and apoptosis .

Case Studies

- Antimicrobial Study : A study conducted on a series of thiophene-pyridine derivatives included this compound, revealing that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity. The study utilized standard agar diffusion methods to assess efficacy against Staphylococcus aureus and Escherichia coli .

- Diabetes Management : In another investigation, the compound was part of a series tested for α-amylase inhibition. The results suggested that modifications to the thiophene ring could enhance biological activity, with some derivatives showing better performance than the reference drug .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

3-(5-bromothiophen-3-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNS/c10-9-4-8(6-12-9)7-2-1-3-11-5-7/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEFXEUZTJRIUOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CSC(=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。